

## Part 1: TDP-43 (TAR DNA-binding protein 43)

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### Compound of Interest

Compound Name: TID43

Cat. No.: B116985

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TDP-43 is a nuclear protein that plays a crucial role in RNA metabolism.<sup>[1][2]</sup> Its dysfunction is a hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).<sup>[1][2]</sup> While not a classical linear signal transduction pathway, TDP-43 is a central node in a complex network of molecular interactions that regulate gene expression and cellular stress responses.

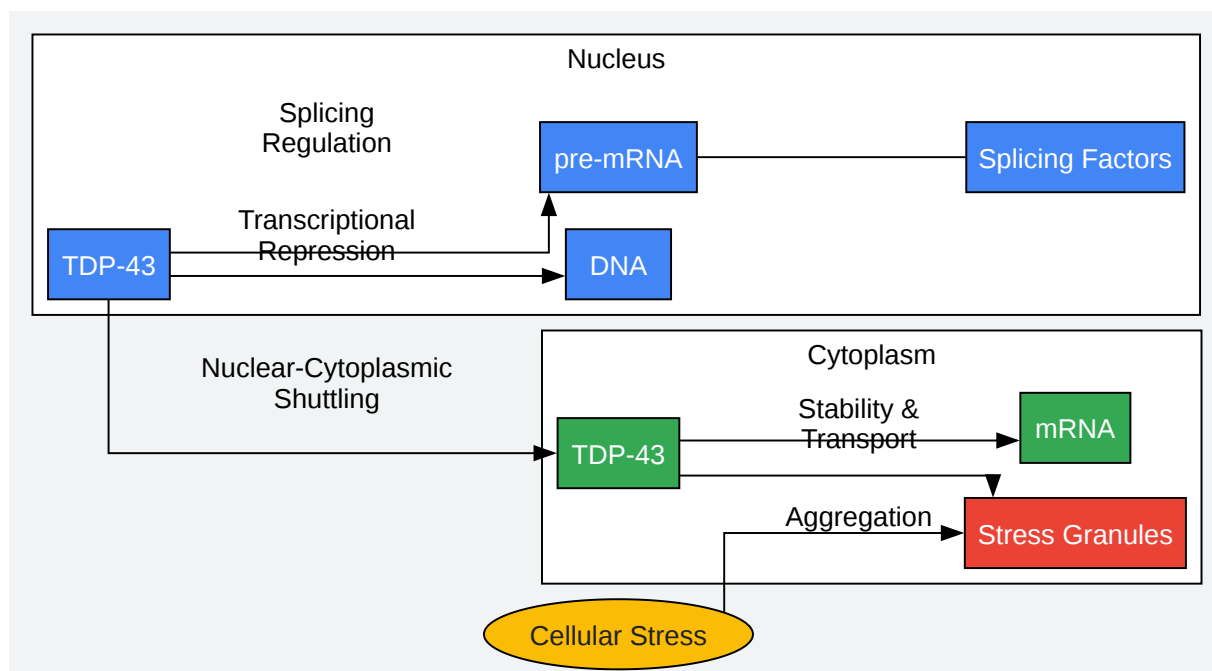
### Core Functions of TDP-43

TDP-43 is involved in multiple aspects of the RNA life cycle:

- **Transcriptional Repression:** It can bind to DNA and repress transcription, notably of the HIV-1 TAR element.
- **RNA Splicing:** TDP-43 regulates the alternative splicing of numerous genes, including the cystic fibrosis transmembrane conductance regulator (CFTR) gene.
- **mRNA Stability and Transport:** It binds to specific RNAs, influencing their stability and transport from the nucleus to the cytoplasm.<sup>[2]</sup>
- **Stress Granule Formation:** Under cellular stress, TDP-43 can localize to cytoplasmic stress granules, which are aggregates of proteins and RNAs. Pathological mutations can promote the aggregation of TDP-43 in these granules.

### TDP-43 Regulatory Network

The functions of TDP-43 are modulated by its interactions with various proteins and RNA molecules. This network can be considered a signaling web rather than a linear pathway.



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*Diagram of TDP-43's core functions and localization.*

## Part 2: CD43 Signal Transduction Pathway

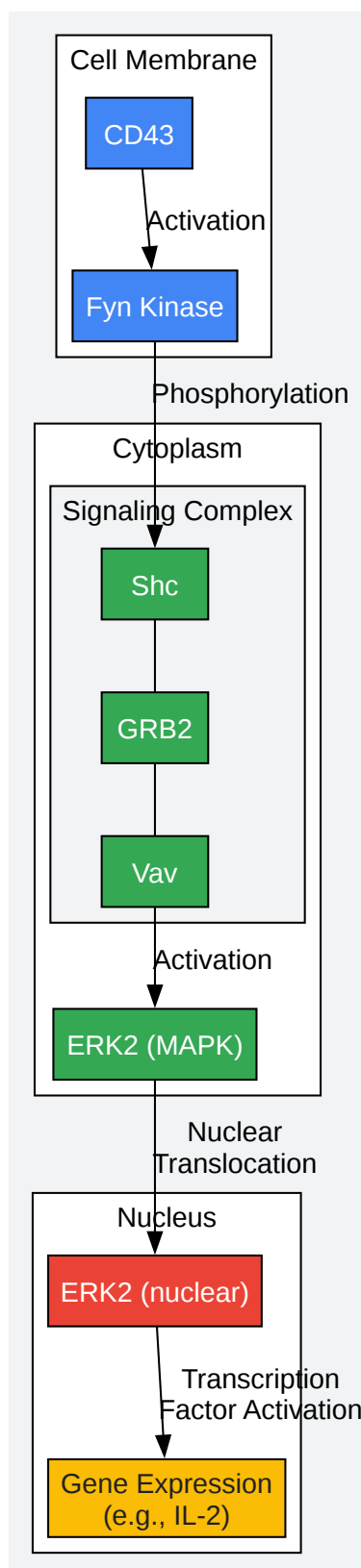
CD43 is a sialoglycoprotein expressed on the surface of most hematopoietic cells, particularly T lymphocytes. It functions as a co-stimulatory molecule that modulates T-cell activation and survival. Ligation of CD43 initiates a distinct signal transduction cascade.

### The CD43 Signaling Cascade

Upon engagement, typically by antibodies or its natural ligands, CD43 initiates a signaling pathway that involves protein tyrosine kinases and adaptor proteins, culminating in the activation of the MAP kinase pathway and pro-survival signals.

A key signaling cascade initiated by CD43 engagement involves the following steps:

- **Fyn Kinase Activation:** Cross-linking of CD43 leads to its association with and activation of the Src family kinase, Fyn.
- **Adaptor Protein Phosphorylation:** Activated Fyn then phosphorylates downstream targets, including the adaptor protein Shc.
- **Formation of a Signaling Complex:** Phosphorylated Shc recruits another adaptor protein, GRB2, which in turn binds to the guanine nucleotide exchange factor Vav. This results in the formation of a Shc-GRB2-Vav complex.
- **MAP Kinase Pathway Activation:** This complex formation leads to the activation of the Ras-MAP kinase pathway, evidenced by the activation and nuclear translocation of ERK2.
- **Gene Expression:** Activation of the MAP kinase pathway ultimately leads to the expression of genes such as Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.



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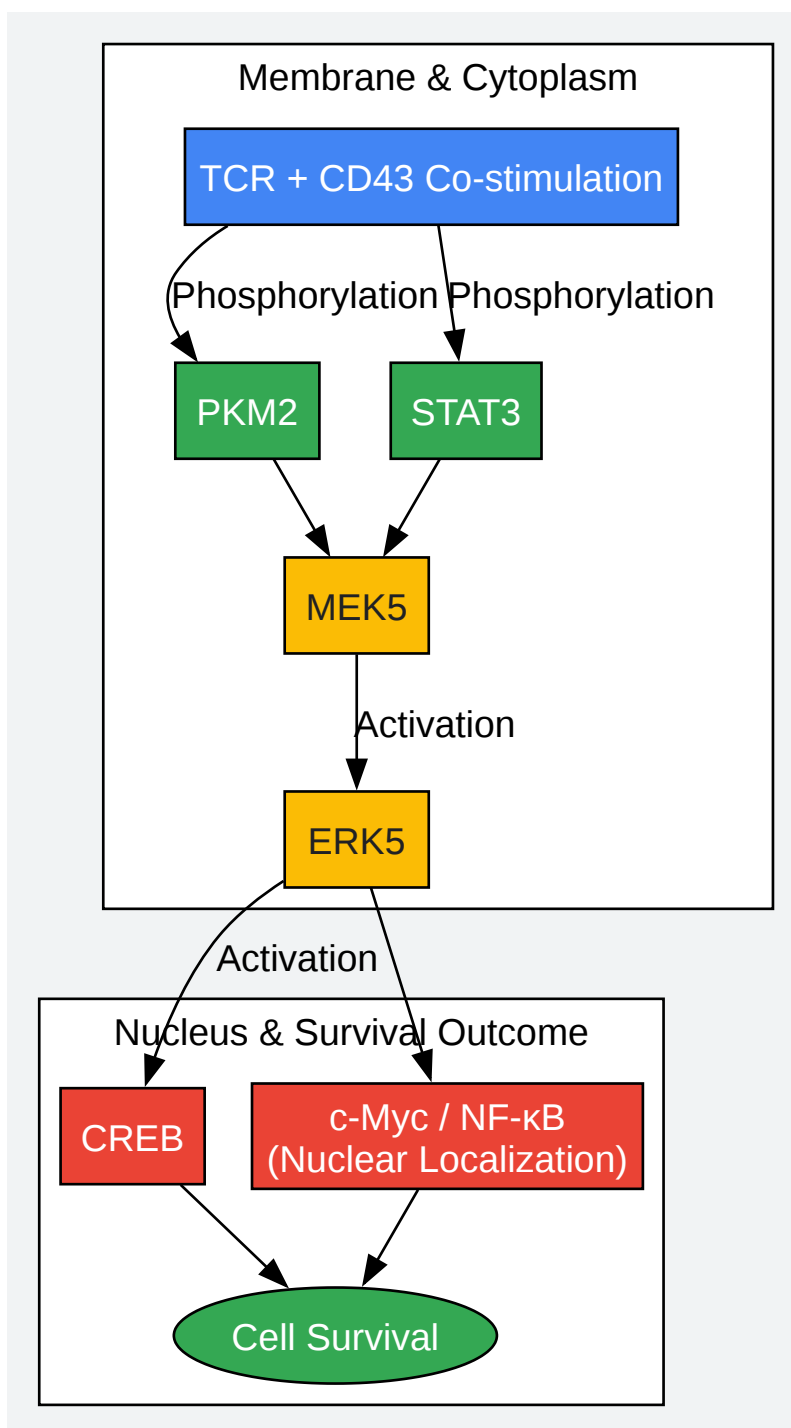
*CD43-mediated signal transduction pathway in T-cells.*

## Alternative CD43 Signaling for Cell Survival

More recent studies have identified an alternative signaling pathway initiated by CD43 that promotes T-cell survival. This pathway involves the metabolic enzyme pyruvate kinase isozyme M2 (PKM2).

Key steps in this pro-survival pathway include:

- **PKM2 Phosphorylation:** Co-stimulation of the T-cell receptor (TCR) and CD43 induces the tyrosine phosphorylation of PKM2.
- **STAT3 Activation:** This co-stimulation also leads to the phosphorylation and activation of STAT3.
- **MEK5/ERK5 Pathway Activation:** The activation of PKM2 and STAT3 results in the activation of the MEK5/ERK5 signaling cascade.
- **Pro-Survival Gene Expression:** This leads to the activation of the transcription factor CREB and the nuclear localization of c-Myc and NF- $\kappa$ B, ultimately promoting the expression of pro-survival genes.



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*Alternative CD43 pro-survival signaling pathway.*

## Quantitative Data

At present, there is limited publicly available, standardized quantitative data such as binding affinities or kinetic parameters for many of the interactions within these pathways in a format suitable for a summary table. Such data is often highly context-dependent (cell type, experimental conditions). Researchers would typically consult specific primary literature articles for these values.

## Experimental Protocols

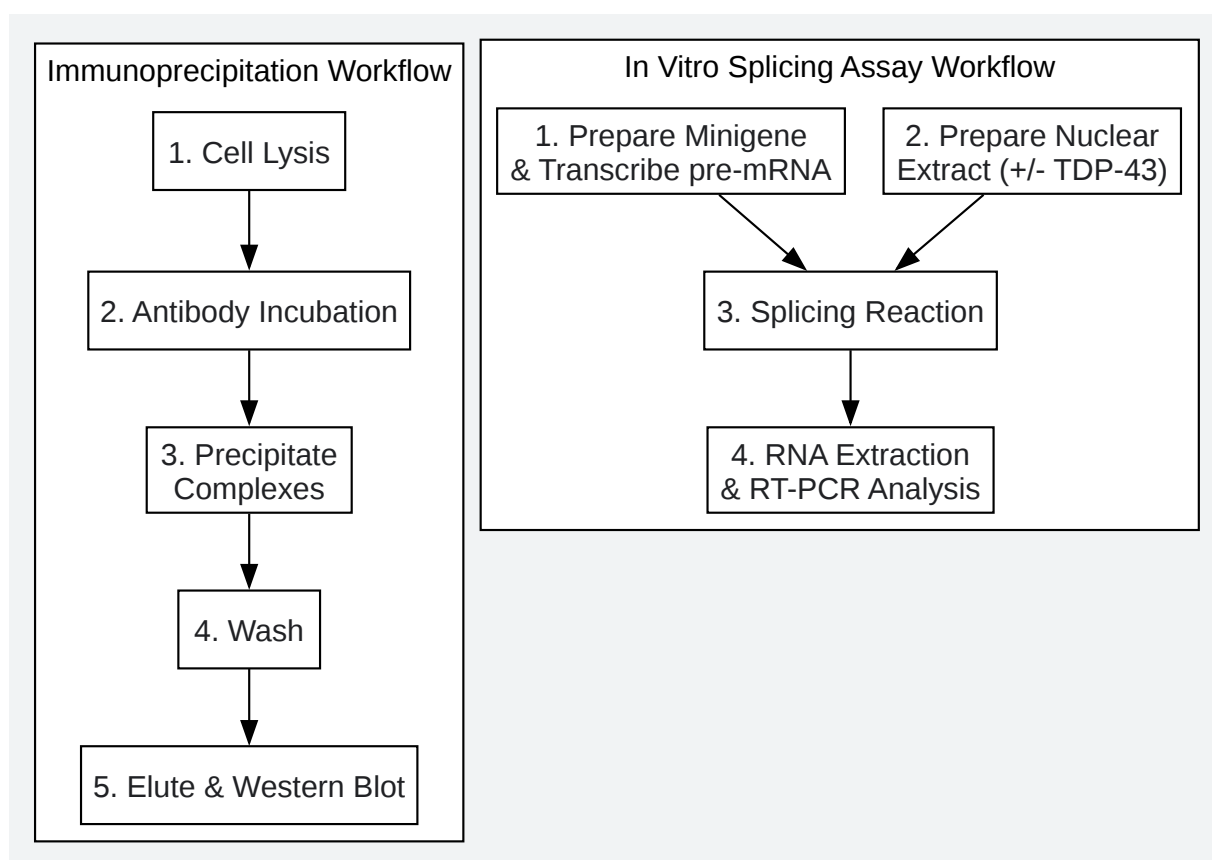
### Immunoprecipitation to Study Protein-Protein Interactions (e.g., CD43 and Fyn)

- **Cell Lysis:** T-cells are stimulated via CD43 cross-linking. The cells are then lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.
- **Antibody Incubation:** The cell lysate is pre-cleared with protein A/G beads. The supernatant is then incubated with an antibody specific to the target protein (e.g., anti-CD43) overnight at 4°C.
- **Immune Complex Precipitation:** Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
- **Washing:** The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- **Elution and Western Blotting:** The bound proteins are eluted from the beads using a sample buffer and heating. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting protein (e.g., anti-Fyn).

### In Vitro Splicing Assay to Assess TDP-43 Function

- **Construct Preparation:** A minigene construct containing an exon flanked by introns is created. This construct is transcribed in vitro to produce pre-mRNA.
- **Nuclear Extract Preparation:** Nuclear extracts are prepared from cells, which contain the necessary splicing factors. TDP-43 can be depleted from or added to these extracts.

- **Splicing Reaction:** The in vitro transcribed pre-mRNA is incubated with the nuclear extract in a splicing buffer containing ATP and other necessary components.
- **RNA Extraction and Analysis:** After the reaction, the RNA is extracted and analyzed by reverse transcription-polymerase chain reaction (RT-PCR) or northern blotting to distinguish between the spliced and unspliced mRNA products. The relative amounts of each product indicate the effect of TDP-43 on the splicing of that particular exon.



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## References

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- 2. Physiological functions and pathobiology of TDP-43 and FUS/TLS proteins - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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